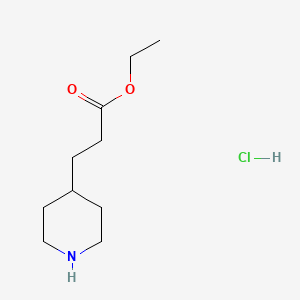

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride

Description

BenchChem offers high-quality Ethyl 3-(piperidin-4-yl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(piperidin-4-yl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-piperidin-4-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXBQANXXKTODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630139 | |

| Record name | Ethyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473987-06-3 | |

| Record name | Ethyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and biological activity.[1][4] In recent years, the strategic incorporation of piperidine-containing fragments has become a cornerstone in the design of sophisticated therapeutic agents, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][5][6] This guide provides a comprehensive technical overview of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a key building block that serves as a versatile linker component in the synthesis of PROTACs and other complex drug molecules.

Physicochemical and Structural Properties

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is the hydrochloride salt of the corresponding free base, ethyl 3-(piperidin-4-yl)propanoate. The hydrochloride form enhances the compound's stability and water solubility, making it more amenable to handling and use in aqueous reaction conditions.

Table 1: Core Properties of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-(piperidin-4-yl)propanoate hydrochloride | N/A |

| CAS Number | 473987-06-3 | N/A |

| Molecular Formula | C10H20ClNO2 | N/A |

| Molecular Weight | 221.72 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not explicitly reported; expected to be a crystalline solid with a defined melting point. | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | N/A |

| pKa | The pKa of the piperidinium ion is typically in the range of 10-11, influencing its charge state at physiological pH. | [7] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propanoate chain (two triplets), and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen atom will appear as broad multiplets, and their chemical shift will be influenced by the protonation state of the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the ethoxy carbons, the carbons of the propanoate chain, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons will be indicative of the saturated heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit key absorption bands corresponding to:

-

N-H stretching of the piperidinium hydrochloride salt.

-

C-H stretching of the aliphatic and ethyl groups.

-

A strong C=O stretching band for the ester functional group.

-

C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the free base (ethyl 3-(piperidin-4-yl)propanoate) upon loss of HCl. Fragmentation patterns would likely involve the loss of the ethoxy group and cleavage of the propanoate side chain.

Synthesis and Manufacturing

The synthesis of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride can be achieved through several established synthetic routes. A common and efficient method involves the reduction of a corresponding pyridine precursor, followed by esterification.

Representative Synthetic Protocol

A plausible synthetic route would involve the following steps:

-

Hydrogenation of a Pyridine Precursor: Starting from a commercially available 4-substituted pyridine derivative, such as ethyl 3-(pyridin-4-yl)acrylate, a catalytic hydrogenation can be employed to reduce the pyridine ring to a piperidine ring. This is a well-established transformation in the synthesis of piperidine-containing compounds.[8][9]

-

Esterification (if necessary): If the starting material does not already contain the ethyl propanoate side chain, it can be introduced by reacting the piperidine intermediate with a suitable reagent like ethyl acrylate via a Michael addition.

-

Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. This facilitates the isolation and purification of the product as a stable, crystalline solid.

Caption: A representative synthetic workflow for Ethyl 3-(piperidin-4-yl)propanoate hydrochloride.

Rationale Behind Experimental Choices

-

Catalytic Hydrogenation: This method is widely used for the reduction of pyridines to piperidines due to its high efficiency and selectivity.[8][9] The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (hydrogen pressure, temperature, and solvent) can be optimized to achieve high yields and purity.

-

Salt Formation: The conversion to the hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the handling, stability, and solubility of basic compounds.[7] The choice of solvent for this step is crucial to ensure good precipitation and isolation of the final product.

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is primarily dictated by its two main functional groups: the secondary amine of the piperidine ring and the ethyl ester.

-

Piperidine Nitrogen: The secondary amine is nucleophilic and can participate in a variety of chemical transformations, most notably amide bond formation.[4][6] This is the key reaction for its incorporation as a linker in PROTAC synthesis, where it is coupled with a carboxylic acid-functionalized ligand for either the target protein or the E3 ligase. The reactivity of the nitrogen can be modulated by the presence of protecting groups, such as a tert-butoxycarbonyl (Boc) group, which can be strategically added and removed during a multi-step synthesis.[5]

-

Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for further functionalization or modification of the molecule if desired.

Applications in Drug Discovery and Development

The primary and most significant application of Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt is as a building block for PROTAC linkers.[3][7]

The Role of Piperidine-Containing Linkers in PROTACs

PROTACs are heterobifunctional molecules that consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[10] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]

The incorporation of a piperidine ring into the linker, as with Ethyl 3-(piperidin-4-yl)propanoate, offers several advantages:

-

Rigidity and Conformational Control: Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the cyclic nature of the piperidine ring introduces a degree of rigidity.[5][6] This conformational constraint can pre-organize the PROTAC into a favorable orientation for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][5]

-

Modulation of Physicochemical Properties: The piperidine nitrogen is basic and will be protonated at physiological pH.[7] This can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is a common challenge in their development.[4][7]

-

Metabolic Stability: The piperidine scaffold can enhance the metabolic stability of the PROTAC, leading to improved pharmacokinetic properties.[6]

Caption: The central role of the piperidine-containing linker in a PROTAC molecule.

Other Potential Applications

Beyond its use in PROTACs, the 4-substituted piperidine motif is a common feature in a wide range of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[11][12] Therefore, Ethyl 3-(piperidin-4-yl)propanoate hydrochloride can also serve as a valuable intermediate in the synthesis of other novel therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 3-(piperidin-4-yl)propanoate hydrochloride.

-

Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related piperidine derivatives are often classified as irritants to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): It is recommended to wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in its role as a precursor to rigid, piperidine-containing linkers for the development of PROTACs. The ability of the piperidine moiety to impart conformational constraint and modulate physicochemical properties makes this compound a key tool for researchers and scientists in the design and synthesis of novel and effective therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible building blocks like Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is expected to grow significantly.

References

- BenchChem. (2025). The Strategic Role of Piperidine-Based Linkers in PARP1 Degrader Synthesis: A Technical Guide. BenchChem.

- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.

- Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 123-140.

- Gessi, S., et al. (2022).

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.

- MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(20), 6884.

- Edginton, B., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(18), 13380-13404.

- Wikipedia. (2024). Piperidine. Wikipedia.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22.

- Vrček, V., & Zipse, H. (2007). Rearrangements in Piperidine-Derived Nitrogen-Centered Radicals. A Quantum-Chemical Study. The Journal of Organic Chemistry, 72(12), 4451-4461.

- ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

- RSC Publishing. (2022).

- Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery.

- DTIC. (1993). Piperidine Synthesis.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). HMDB.

- PubChemLite. (n.d.). Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride (C16H23NO2). PubChemLite.

- MedChemExpress. (n.d.). ethyl 3-(piperidin-4-yl)

- PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.

- Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.

- PubMed. (1998). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Journal of Medicinal Chemistry, 41(16), 3007-3014.

- ChemSynthesis. (2025). ethyl 3-(3-vinyl-4-piperidinyl)

- Synblock. (n.d.). CAS 7599-21-5 | ethyl 3-(piperidin-2-yl)

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- YouTube. (2024).

- PubMed Central. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(18), 13538-13550.

- Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

- PubMed Central. (2022).

- Google Patents. (2006). United States Patent 7,115,635.

- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.

- Google Patents. (2014). WO 2014/009966 A2.

- MedChemExpress. (n.d.). ethyl 3-(piperidin-4-yl)

- Sigma-Aldrich. (n.d.). ethyl 3-(piperidin-1-yl)

- Google Patents. (2013). WO 2013/150545 A2.

- PubChem. (n.d.). 1-Ethyl-3-piperidinol. PubChem.

- RSC Publishing. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.

- Google Patents. (2011). US 2011/0263526 A1.

- The Royal Society of Chemistry. (2014).

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- MDPI. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(11), 1493.

- PubChem. (n.d.). Ethyl 3-(methylamino)

Sources

- 1. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS No. 473987-06-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a pivotal building block in modern medicinal chemistry, recognized for its integral role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its piperidine core, a privileged scaffold in drug discovery, imparts favorable physicochemical properties to target molecules, enhancing their pharmacological profiles. This guide provides a comprehensive technical overview of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, encompassing its chemical and physical properties, detailed synthesis methodologies, analytical characterization, and its significant applications in drug development, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs). Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer desirable properties such as aqueous solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] The saturated heterocyclic system of piperidine allows for a three-dimensional arrangement of substituents, which can be critical for optimizing ligand-receptor binding. Ethyl 3-(piperidin-4-yl)propanoate hydrochloride serves as a readily available and functionalized piperidine building block, offering a strategic starting point for the elaboration of more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical entity is fundamental for its effective application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 473987-06-3 | [3] |

| Molecular Formula | C10H20ClNO2 | [3] |

| Molecular Weight | 221.72 g/mol | [3] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General Knowledge |

Synthesis and Purification

The synthesis of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is typically achieved through a two-step process involving the reduction of a pyridine precursor followed by esterification.

Synthesis Pathway Overview

The most common synthetic route involves the catalytic hydrogenation of ethyl 3-(pyridin-4-yl)propanoate. This precursor is either commercially available or can be synthesized from 4-pyridinepropionic acid. The resulting ethyl 3-(piperidin-4-yl)propanoate is then converted to its hydrochloride salt.

Caption: General synthesis workflow for Ethyl 3-(piperidin-4-yl)propanoate hydrochloride.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the pyridine ring to a piperidine ring using a platinum(IV) oxide catalyst.[4]

Materials:

-

Ethyl 3-(pyridin-4-yl)propanoate

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite® or other filtration aid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve ethyl 3-(pyridin-4-yl)propanoate (1.0 equivalent) in glacial acetic acid.

-

Catalyst Addition: Carefully add platinum(IV) oxide (1-5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge with an inert gas before introducing hydrogen gas to the desired pressure (typically 50-70 bar).

-

Reaction: Agitate the mixture at room temperature for 6-10 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.

-

Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(piperidin-4-yl)propanoate.

Alternative Synthesis: Fischer Esterification

An alternative approach involves the direct esterification of 3-(piperidin-4-yl)propanoic acid. This method is particularly useful if the carboxylic acid is more readily available than the corresponding pyridine ester. The reaction is an equilibrium process and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[5][6]

Protocol Outline:

-

Suspend 3-(piperidin-4-yl)propanoic acid hydrochloride in a large excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

The resulting residue is the crude hydrochloride salt, which can be purified by recrystallization.

Analytical Characterization

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), multiplets for the piperidine ring protons, and signals for the propanoate chain protons. |

| ¹³C NMR | A signal for the ester carbonyl carbon around 173 ppm, signals for the ethyl group carbons, and multiple signals in the aliphatic region for the piperidine and propanoate carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester at approximately 1730 cm⁻¹, N-H stretching bands for the hydrochloride salt, and C-H stretching bands. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C10H19NO2) upon ionization. |

Applications in Drug Discovery and Development

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The piperidine ring and the ethyl propanoate handle provide two points for chemical modification, making this compound a versatile starting material. For instance, the secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or reductive amination to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. These transformations are fundamental in the synthesis of many targeted therapies. While specific examples directly citing CAS 473987-06-3 are limited in public literature, analogous structures are extensively used in the synthesis of compounds targeting CNS disorders, cancer, and infectious diseases.[7]

Role as a Linker in PROTACs

A significant and emerging application of Ethyl 3-(piperidin-4-yl)propanoate is in the field of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General structure of a PROTAC molecule.

The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the target protein and the E3 ligase in the ternary complex. Ethyl 3-(piperidin-4-yl)propanoate provides a flexible and synthetically tractable scaffold for linker design. The piperidine ring can be incorporated into the linker to provide conformational constraint and improve physicochemical properties, while the propanoate arm offers a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-(piperidin-4-yl)propanoate hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

Conclusion

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a chemical intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis, versatile reactivity, and the inherent pharmacological advantages of the piperidine scaffold make it a sought-after building block for the creation of novel therapeutics. Its growing importance in the design of innovative drug modalities like PROTACs underscores its continued relevance and potential for future drug discovery efforts. This guide has provided a detailed technical overview to support researchers and scientists in the effective and safe utilization of this important compound.

References

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

-

Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]

-

BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

- US Patent US5424476A. (1995). Method for preparing amino acid esters.

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

- WO Patent WO1998049133A1. (1998).

-

Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

-

PubChemLite. (n.d.). Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride (C16H23NO2). [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

- EP Patent EP3643704B1. (n.d.).

-

US Patent Application US 2002/0156270 A1. (2002). Benzylpiperidine compound. [Link]

- WO Patent WO 2014/009966 A2. (2014).

- WO Patent WO 2013/150545 A2. (2013).

-

PubChemLite. (n.d.). Ethyl 3-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2). [Link]

-

US Patent Application US 2011/0263526 A1. (2011). Nitric oxide releasing prodrugs of therapeutic agents. [Link]

-

Chemspace. (n.d.). Ethyl 3-(piperidin-4-yl)butanoate hydrochloride. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 3-(piperidin-4-yl)propanoate hydrochloride/CAS:473987-06-3-HXCHEM [hxchem.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate and its Hydrochloride Salt: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic design of molecules to modulate biological processes is of paramount importance. Among the vast arsenal of chemical tools available to researchers, bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), have emerged as a powerful modality for targeted protein degradation. Central to the efficacy of these molecules are the linkers that connect the target-binding ligand to the E3 ligase-recruiting moiety. Ethyl 3-(piperidin-4-yl)propanoate has been identified as a valuable building block in the synthesis of these linkers, offering a versatile scaffold for the construction of novel therapeutics.[1][2][3][4] This guide provides a comprehensive technical overview of Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt, focusing on its physicochemical properties, synthesis, characterization, and application in drug development.

Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its application in research and development. Ethyl 3-(piperidin-4-yl)propanoate is typically handled in its free base form for synthetic manipulations and as its hydrochloride salt for improved solubility and stability, a common strategy for amine-containing pharmaceuticals.

Below is a summary of the key quantitative data for both forms of the compound.

| Property | Ethyl 3-(piperidin-4-yl)propanoate | Ethyl 3-(piperidin-4-yl)propanoate hydrochloride |

| Molecular Formula | C10H19NO2 | C10H20ClNO2 |

| Molecular Weight | 185.27 g/mol | 221.72 g/mol |

| CAS Number | 71879-55-5 | 473987-06-3 |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for Ethyl 3-(piperidin-4-yl)propanoate are not extensively detailed in publicly available literature, its structure lends itself to established synthetic routes. A plausible and efficient approach involves the Michael addition of a piperidine derivative to an acrylate. The following section outlines a generalized, yet chemically sound, protocol based on common organic synthesis practices.

Conceptual Synthesis Workflow

The synthesis of Ethyl 3-(piperidin-4-yl)propanoate can be logically approached through a two-step process: the synthesis of a suitable piperidine precursor followed by its reaction with ethyl acrylate. A common precursor is 4-cyanopiperidine, which can be reduced and subsequently elaborated.

Caption: Conceptual workflow for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt.

Experimental Protocol: Synthesis of the Free Base

This protocol is a representative example and may require optimization.

-

Reaction Setup: To a solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a catalytic amount of a non-nucleophilic base (e.g., DBU or a hindered alkoxide).

-

Addition of Michael Acceptor: To the stirred solution, add ethyl acrylate (1.1 eq) dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification Protocol

Purification of the crude Ethyl 3-(piperidin-4-yl)propanoate is typically achieved by silica gel column chromatography.

-

Column Preparation: A silica gel column is packed using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Elution: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC.

-

Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified free base, often as a clear oil.

Protocol for Hydrochloride Salt Formation

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

-

Dissolution: Dissolve the purified Ethyl 3-(piperidin-4-yl)propanoate free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield Ethyl 3-(piperidin-4-yl)propanoate hydrochloride as a white to off-white solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), as well as multiplets for the piperidine ring protons and the propanoate chain.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 173 ppm. Other distinct signals will correspond to the carbons of the ethyl group, the propanoate chain, and the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 186.14. For the hydrochloride salt, the free base is typically observed in the mass spectrum.

Application in Drug Discovery: A PROTAC Linker

The primary application of Ethyl 3-(piperidin-4-yl)propanoate in the current drug discovery paradigm is as a versatile linker component in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperidine moiety of Ethyl 3-(piperidin-4-yl)propanoate provides a key attachment point for either the target-binding ligand or the E3 ligase-binding ligand. The propanoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing binding partner via standard amide bond formation protocols.

Caption: Role of the linker derived from Ethyl 3-(piperidin-4-yl)propanoate in a PROTAC molecule.

The structural rigidity and vectoral properties of the piperidine ring can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a critical determinant of degradation efficiency.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, consulting the material safety data sheet (MSDS) from the supplier is mandatory.

Conclusion

Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt are valuable chemical tools for researchers and scientists in the field of drug discovery. Its utility as a building block for PROTAC linkers underscores its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering drug development professionals to leverage this versatile molecule in their research endeavors.

References

-

SpectraBase. Ethyl 3-[1-benzoyl-3-(2-chloroethyl)-4-piperidinyl]propanoate - Optional[MS (GC)] - Spectrum. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride: Structure, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, stereochemistry, synthesis, and critical role in the design of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a piperidine derivative with a propanoate ester functional group attached at the 4-position of the piperidine ring. The piperidine nitrogen is protonated to form the hydrochloride salt, which enhances the compound's stability and aqueous solubility, properties that are highly desirable in drug development.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source |

| Chemical Name | Ethyl 3-(piperidin-4-yl)propanoate hydrochloride | N/A |

| CAS Number | 473987-06-3 | [1] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |

| Molecular Weight | 221.72 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not reported in publicly available literature. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |

Stereochemistry: An Achiral Scaffold

A critical aspect of any molecule destined for pharmaceutical applications is its stereochemistry. In the case of Ethyl 3-(piperidin-4-yl)propanoate, the molecule is achiral . This is due to the absence of any stereocenters. The substitution at the 4-position of the piperidine ring does not create a chiral center, and the ethyl propanoate side chain is also devoid of any stereogenic atoms. This achiral nature simplifies its synthesis and characterization, as there is no need for chiral separation or stereoselective synthesis, a significant advantage in process development.

Synthesis and Purification

While specific, detailed experimental procedures for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride are not widely published in peer-reviewed journals, a robust and logical synthetic route can be devised based on established chemical principles. The most common and industrially scalable approach involves the synthesis of the corresponding pyridine precursor followed by catalytic hydrogenation.

Experimental Protocol: A Proposed Methodology

The following is a proposed, field-proven protocol for the synthesis and purification of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride.

Part A: Synthesis of Ethyl 3-(pyridin-4-yl)propanoate (Precursor)

A common method for the synthesis of 3-substituted pyridines is the catalytic hydrogenation of the corresponding pyridine derivative.[2]

Part B: Catalytic Hydrogenation to Ethyl 3-(piperidin-4-yl)propanoate (Free Base)

-

Reaction Setup: To a solution of ethyl 3-(pyridin-4-yl)propanoate (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide or Rhodium on carbon).

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus. The reaction is allowed to proceed at room temperature or with gentle heating (e.g., 40-50 °C) until the consumption of hydrogen ceases, which can be monitored by a pressure drop.

-

Work-up and Isolation: Upon completion, the catalyst is carefully removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude ethyl 3-(piperidin-4-yl)propanoate as a free base.

Part C: Formation of the Hydrochloride Salt

-

Dissolution: The crude free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to afford the final product, Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, as a solid.[3]

Self-Validation and Quality Control: The purity of the final product should be assessed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and absence of impurities. The melting point of the crystalline solid can also be used as an indicator of purity.

Spectroscopic Characterization (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). Propanoate Chain: A triplet at ~1.7 ppm (2H, -CH₂-CH₂-COOEt) and a triplet at ~2.3 ppm (2H, -CH₂-COOEt). Piperidine Ring: Broad multiplets between ~1.5-1.9 ppm (5H, axial and equatorial protons) and ~2.8-3.4 ppm (4H, protons adjacent to the nitrogen). The N-H protons of the piperidinium will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Ethyl Group: ~14 ppm (-CH₃) and ~60 ppm (-OCH₂-). Ester Carbonyl: ~173 ppm. Propanoate Chain: ~30-35 ppm for the two methylene carbons. Piperidine Ring: ~30-45 ppm for the carbons of the piperidine ring. |

| IR Spectroscopy (cm⁻¹) | N-H Stretch: Broad absorption in the range of 2500-3000 cm⁻¹ (characteristic of a secondary amine salt). C-H Stretch: ~2850-2950 cm⁻¹. C=O Stretch (Ester): Strong absorption around 1730 cm⁻¹. C-O Stretch (Ester): ~1180-1250 cm⁻¹. |

| Mass Spectrometry (ESI+) | Molecular Ion (M+H)⁺ of Free Base: Expected at m/z 186.14. Fragmentation would likely involve the loss of the ethoxy group (-45) or cleavage of the propanoate side chain. |

Applications in Drug Discovery: A Key Linker for PROTACs

Ethyl 3-(piperidin-4-yl)propanoate has emerged as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperidine moiety of Ethyl 3-(piperidin-4-yl)propanoate serves as a rigid and synthetically versatile component of the linker that connects the target protein binder to the E3 ligase ligand. The rigidity of the piperidine ring can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]

The use of rigid linkers, such as those derived from piperidine, has been shown to improve the metabolic stability and potency of PROTACs.[6] The ethyl ester of the title compound provides a convenient handle for further chemical modification and attachment to either the target protein binder or the E3 ligase ligand through amide bond formation after hydrolysis to the corresponding carboxylic acid.

Conclusion

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a valuable and versatile building block for drug discovery and development. Its achiral nature, straightforward synthesis, and the conformational rigidity it imparts as a linker component make it an attractive scaffold for the design of novel therapeutics, most notably PROTACs. This guide provides a foundational understanding of its key properties and a practical framework for its synthesis and application, empowering researchers to leverage this important chemical entity in their quest for new medicines.

References

-

MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

-

PubChem. Ethyl 3-(1-piperidin-2-ylpiperidin-4-yl)propanoate. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. [Link]

- Google Patents. Synthetic method of piperidine hydrochloride.

- Google Patents. Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

- Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

ResearchGate. Experimental pKa values of piperazine-containing PROTACs. [Link]

-

OUCI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

-

RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

-

ChemSynthesis. ethyl 3-(3-vinyl-4-piperidinyl)propanoate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

TIB. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

-

PubChemLite. Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. [Link]

-

DATAPDF.COM. Hydrogenation of Derivatives of Pyridine. [Link]

-

MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

-

Exploratory Target Antitumor Therapy. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

The Royal Society of Chemistry. Supporting Information For Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic s. [Link]

-

PubChemLite. Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. [Link]

-

PubMed Central. Recent advances in targeted protein degraders as potential therapeutic agents. [Link]

-

Drug Discovery Today. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. [Link]

-

PubMed Central. Ligandability of E3 Ligases for Targeted Protein Degradation Applications. [Link]

-

ACS Publications. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Unraveling the Function of Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride: A Review of Current Knowledge

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This document addresses the topic of the mechanism of action for Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. Following a comprehensive review of available scientific literature and chemical databases, it is concluded that there is currently no established or documented pharmacological mechanism of action for this specific compound. The primary identifiable role of Ethyl 3-(piperidin-4-yl)propanoate is as a chemical tool, specifically as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will synthesize the available information, clarifying the compound's known applications and highlighting the absence of data regarding its direct biological activity.

Introduction to Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H19NO2 • HCl. Structurally, it features a piperidine ring substituted at the 4-position with an ethyl propanoate group. While its structure might suggest potential interactions with neurological targets due to the presence of the piperidine motif, a common scaffold in centrally active agents, there is no scientific evidence to support a direct pharmacological effect.

Current Understanding: A PROTAC Linker

The predominant information available from chemical suppliers and databases identifies Ethyl 3-(piperidin-4-yl)propanoate as a PROTAC linker.[1][2]

What are PROTACs?

PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from cells. They consist of three key components:

-

A ligand that binds to a target protein of interest.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The fundamental mechanism of a PROTAC is to bring the target protein into close proximity with an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The role of Ethyl 3-(piperidin-4-yl)propanoate in this context is to serve as a piece of the connecting linker.[1] The specific properties of the linker, such as its length, rigidity, and chemical nature, are critical for the efficacy of the resulting PROTAC molecule.

The workflow for utilizing a PROTAC linker like Ethyl 3-(piperidin-4-yl)propanoate is visualized below:

Figure 1. A diagram illustrating the role of a linker component like Ethyl 3-(piperidin-4-yl)propanoate in the synthesis and mechanism of action of a PROTAC molecule.

Investigation into Potential GABAergic Activity

Given the structural similarity of the piperidine ring to GABA analogues, a search was conducted to determine if Ethyl 3-(piperidin-4-yl)propanoate hydrochloride exhibits any activity at GABA receptors or transporters. GABA analogues are a class of compounds that are structurally related to the neurotransmitter gamma-aminobutyric acid (GABA) and are often used as anticonvulsants, sedatives, and anxiolytics.[3][4] Some piperidine-containing compounds have been shown to interact with the GABA system.[5]

However, the comprehensive search of scientific databases yielded no studies, reports, or data suggesting that Ethyl 3-(piperidin-4-yl)propanoate hydrochloride acts as a GABA analogue or has any direct pharmacological effect on the GABAergic system. Its chemical properties and intended use as a linker in a non-biological context do not support a primary role as a neuroactive agent.

Conclusion and Future Directions

For researchers in drug development, this compound should be viewed as a tool for chemical synthesis rather than a pharmacologically active agent. Future investigations into the biological effects of this molecule would be required to assign any direct mechanism of action. Such studies would need to start from a foundational level, including broad screening assays to identify potential protein targets, followed by more specific in vitro and in vivo characterization. Without such data, any discussion of a mechanism of action would be purely speculative.

References

-

Wikipedia. GABA analogue. [Link]

-

Falch, E., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 44(3), 898-905. [Link]

-

Cheng, J. K., & Chiou, L. C. (2006). 3-substituted GABA analogs with central nervous system activity: a review. Current Medicinal Chemistry, 13(1), 113-120. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to the Biological Activity of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride: A Technical Whitepaper

Foreword: Charting Unexplored Territory

To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide into the potential biological activities of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. It is important to state at the outset that this compound is predominantly recognized in the scientific literature as a PROTAC (Proteolysis Targeting Chimera) linker, a valuable chemical tool for targeted protein degradation.[1][2] However, its intrinsic biological activity as a standalone agent remains largely uncharted territory.

This guide, therefore, adopts an exploratory framework. We will leverage the well-established and diverse biological activities of the broader piperidine class of compounds to propose a systematic and scientifically rigorous roadmap for investigating the potential therapeutic relevance of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride.[3][4] This is not merely a list of protocols; it is a strategic blueprint for discovery.

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. Piperidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

-

Anticancer Activity: Many piperidine-containing molecules exhibit potent cytotoxicity against various cancer cell lines through mechanisms such as the induction of apoptosis and modulation of critical signaling pathways.[3][5]

-

Anti-inflammatory Effects: The piperidine nucleus is found in compounds that can significantly reduce inflammation, a key pathological process in many diseases.[3]

-

Analgesic Properties: Certain piperidine derivatives are known to possess analgesic properties, potentially through interaction with opioid receptors or by modulating prostaglandin signaling.[6][7]

-

Antimicrobial and Antiviral Potential: The piperidine scaffold has been successfully integrated into agents that combat bacterial and viral infections.[5][8][9]

Given this precedent, a thorough investigation into the biological activities of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a scientifically meritorious endeavor.

A Systematic Workflow for Uncovering Biological Activity

The following sections outline a logical and phased approach to systematically screen for and characterize the biological activity of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. This workflow is designed to be both comprehensive and efficient, starting with broad-based in vitro screening and progressing to more focused mechanistic and in vivo studies.

Figure 1: A general experimental workflow for the systematic evaluation of a novel piperidine derivative.

Phase 1: Broad-Spectrum In Vitro Screening

The initial phase is designed to cast a wide net and identify any potential "hits" across a range of biological activities.

Rationale: Given the prevalence of piperidine derivatives in oncology, assessing the cytotoxic potential of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a logical starting point.[3][5]

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media until they reach logarithmic growth phase.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride in culture medium. Treat the cells with varying concentrations of the compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Hypothetical Data Presentation:

| Cell Line | IC50 (µM) of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride |

| MCF-7 | > 100 |

| A549 | 85.2 |

| PC-3 | 42.5 |

Rationale: The piperidine scaffold is present in several antibacterial agents.[8][9] Therefore, evaluating the compound's ability to inhibit bacterial growth is a worthwhile endeavor.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Mechanistic Elucidation

Should the initial screening yield a positive result, the next phase focuses on understanding the underlying mechanism of action.

Rationale: If the compound exhibits cytotoxicity, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the cancer cell line that showed the highest sensitivity with Ethyl 3-(piperidin-4-yl)propanoate hydrochloride at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Rationale: Some piperidine derivatives exert their anticancer effects by interacting with DNA.[5]

Protocol: DNA Intercalation Assay

-

Incubation: Incubate supercoiled plasmid DNA with varying concentrations of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride.

-

Topoisomerase I Treatment: Add DNA Topoisomerase I to the mixture and incubate.

-

Gel Electrophoresis: Resolve the DNA on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye and visualize it under UV light. Intercalating agents will alter the supercoiling of the plasmid DNA.[5]

Figure 2: Workflow for the DNA intercalation assay.

Phase 3: In Vivo Validation

If the in vitro data is promising, the final phase involves evaluating the compound's efficacy and safety in a living organism.

Rationale: In vivo models are essential for assessing a compound's pharmacokinetic profile, toxicity, and therapeutic efficacy in a more complex biological system.[10][11]

Protocol: Xenograft Mouse Model for Anticancer Activity

-

Cell Implantation: Implant human cancer cells (e.g., PC-3) subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer Ethyl 3-(piperidin-4-yl)propanoate hydrochloride (e.g., via intraperitoneal injection) at various doses.

-

Tumor Measurement: Measure the tumor volume at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Conclusion: A Call for Empirical Investigation

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, while currently recognized as a chemical tool, possesses a molecular scaffold that is a hallmark of numerous biologically active compounds. This guide has provided a comprehensive, multi-phased strategy for systematically investigating its potential therapeutic properties. The proposed workflows, from broad-based in vitro screening to targeted in vivo studies, offer a scientifically rigorous path to uncovering any latent biological activities. The true potential of this compound remains to be determined by empirical investigation, and it is our hope that this guide will serve as a valuable resource for researchers embarking on this exciting journey of discovery.

References

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Pharmacological screening of synthetic piperidine deriv

- ethyl 3-(piperidin-4-yl)

- Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone deriv

- ethyl 3-(piperidin-4-yl)propanoate | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.

- Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.

- Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride (C16H23NO2). PubChemLite.

- Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g.

- ethyl 3-(piperidin-4-yl)propanoate hydrochloride. Zhengzhou Versailles Chemical Co., Ltd..

- (PDF) Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates.

- CAS 7599-21-5 | ethyl 3-(piperidin-2-yl)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Biological Activity and Applications of N

- Ethyl 3-(1-piperidin-2-ylpiperidin-4-yl)

- Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme.

- Discovery of (3S)-amino-(4R)

- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride | C27H30ClN7O3. PubChem.

- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride: A Versatile Scaffold for GABAergic Drug Discovery

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are validated targets for a multitude of therapeutic agents.[1][2] GABA analogues, compounds that structurally or functionally mimic GABA, are critical tools in neuroscience research and have led to blockbuster drugs for epilepsy, anxiety, and spasticity.[2][3] This technical guide focuses on Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a key chemical scaffold. While not a potent GABA receptor agonist in its own right, its structural features make it an exceptionally valuable starting material for the synthesis of potent and selective GABAergic modulators, particularly agonists of the GABA-B receptor. This document provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its strategic application in medicinal chemistry. We present detailed, field-tested protocols for its derivatization and subsequent in vitro evaluation, offering researchers and drug development professionals a practical guide to leveraging this versatile intermediate for the discovery of novel CNS therapeutics.

Introduction

The GABAergic System: The Brain's Primary Inhibitory Network

The balance between neuronal excitation and inhibition is fundamental to all nervous system functions. In the CNS, this inhibition is largely mediated by GABA. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic G protein-coupled GABA-B receptors.[4] GABA-A receptors are ligand-gated chloride channels that mediate fast synaptic inhibition, and they are the primary targets for benzodiazepines and barbiturates.[5][6] GABA-B receptors, on the other hand, mediate slow and prolonged inhibitory signals through G-proteins that modulate calcium and potassium channels.[4]

Therapeutic Significance of GABA Analogues

Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety disorders, spasticity, and pain.[4][5] Consequently, molecules that can modulate this system are of high therapeutic value. Baclofen, a β-substituted GABA analogue, is a classic example of a GABA-B receptor agonist used clinically as a muscle relaxant and antispastic agent.[1][4][7][8] The success of drugs like baclofen and gabapentinoids (e.g., gabapentin, pregabalin), which modulate calcium channels via the α2δ subunit, underscores the power of developing novel GABA analogues.[3][9]

Introducing Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride: A Strategic Precursor

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a piperidine-containing compound that incorporates a key structural motif found in many biologically active molecules. Its piperidine ring offers a rigid scaffold that can be functionalized, while the ethyl propanoate side chain provides a handle for further chemical modification. While direct data on its activity as a GABA analogue is scarce, its true value lies in its role as a synthetic intermediate. It serves as an ideal starting point for creating libraries of compounds aimed at targeting GABA receptors, particularly the GABA-B receptor, where related structures have shown significant activity.[4][10] This guide will elucidate the practical chemistry and biology required to exploit this scaffold.

Section 1: Physicochemical Profile and Synthesis

The hydrochloride salt form of Ethyl 3-(piperidin-4-yl)propanoate enhances its stability and aqueous solubility, making it a convenient starting material for synthesis.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 473987-06-3[11][12][13][14] |

| Molecular Formula | C10H19NO2 · HCl[12] |

| Molecular Weight | 221.72 g/mol [12][15] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and alcohols |

Synthetic Rationale and Protocol

The synthesis of Ethyl 3-(piperidin-4-yl)propanoate typically involves the reduction of a pyridine precursor followed by esterification. The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) for the hydrogenation is critical as it provides high efficiency and is easily removed by filtration, simplifying purification.

Protocol 1: Synthesis via Hydrogenation of Ethyl 3-(pyridin-4-yl)propanoate

-

Step 1: Reaction Setup

-

To a high-pressure hydrogenation vessel, add Ethyl 3-(pyridin-4-yl)propanoate (1 equivalent).

-

Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material completely.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

-

-

Step 2: Hydrogenation

-

Seal the vessel and purge with nitrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

-

Step 3: Work-up and Isolation

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(piperidin-4-yl)propanoate as an oil.

-

-

Step 4: Salt Formation

-

Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise with stirring.

-

A white precipitate of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride will form.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

-

Caption: Synthetic route to the target compound.

Section 2: Application in GABA-B Agonist Drug Discovery

The true utility of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is as a scaffold. The secondary amine of the piperidine ring is a nucleophile that can be readily derivatized, and the ethyl ester can be hydrolyzed to a carboxylic acid, which is a key pharmacophoric element for GABA-B receptor binding, mimicking the carboxylate of GABA itself.

Case Study: Synthesis of a Novel Baclofen Analogue

This section outlines a representative workflow for converting the title compound into a novel GABA-B agonist, illustrating its role as a versatile intermediate.

Protocol 2: Synthesis of a Novel N-substituted GABA-B Agonist

-

Step 1: N-Alkylation/Arylation (Example: Reductive Amination)

-

Combine Ethyl 3-(piperidin-4-yl)propanoate hydrochloride (1 eq.), a desired aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 1.1 eq.), and a mild reducing agent like sodium triacetoxyborohydride (1.5 eq.) in a flask.

-

Add a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Stir at room temperature for 12-24 hours. Monitor by LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the N-substituted piperidine intermediate.

-

-

Step 2: Ester Hydrolysis

-

Dissolve the N-substituted intermediate (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2-3 eq.) and stir at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.

-

Once complete, acidify the reaction mixture to pH ~4-5 with 1N HCl.

-

Extract the product with ethyl acetate. The desired carboxylic acid product is often isolated by concentration of the organic phase. If the product is zwitterionic, it may precipitate upon acidification and can be collected by filtration.

-

This final product is a novel GABA analogue, ready for biological evaluation.

-

Caption: Derivatization of the core scaffold.

Section 3: Experimental Workflows for Biological Evaluation

Once a library of novel analogues has been synthesized, a systematic biological evaluation is necessary to determine their GABAergic activity. The following protocols describe standard, robust assays for characterizing compounds at the GABA-B receptor.

Workflow 1: In Vitro Characterization Cascade

This cascade is designed to first determine if a compound binds to the target receptor and then to assess its functional activity (i.e., is it an agonist, antagonist, or allosteric modulator).

Protocol 3: GABA-B Receptor Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to compete with a known radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells expressing GABA-B receptors (e.g., CHO or HEK cells) or from rat brain tissue.

-

Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

-

Non-specific binding control: Baclofen (1 mM).

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the membrane preparation, the test compound at various concentrations, and a fixed concentration of [³H]-CGP54626.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 1 mM Baclofen.

-

Incubate the plate for 60-90 minutes at room temperature.

-

Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding (Total - Non-specific) and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Protocol 4: [³⁵S]GTPγS Functional Assay